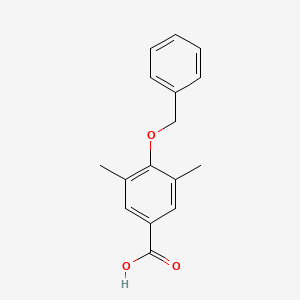

4-Benzyloxy-3,5-dimethylbenzoic acid

CAS No.: 97888-80-7

Cat. No.: VC2001616

Molecular Formula: C16H16O3

Molecular Weight: 256.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 97888-80-7 |

|---|---|

| Molecular Formula | C16H16O3 |

| Molecular Weight | 256.3 g/mol |

| IUPAC Name | 3,5-dimethyl-4-phenylmethoxybenzoic acid |

| Standard InChI | InChI=1S/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18) |

| Standard InChI Key | JABUPJCJZZNUFK-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O |

| Canonical SMILES | CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C(=O)O |

Introduction

| Identifier Type | Value |

|---|---|

| CAS Number | 97888-80-7 |

| Molecular Formula | C₁₆H₁₆O₃ |

| Molecular Weight | 256.3 g/mol |

| EINECS | 925-930-2 |

| InChI | InChI=1/C16H16O3/c1-11-8-14(16(17)18)9-12(2)15(11)19-10-13-6-4-3-5-7-13/h3-9H,10H2,1-2H3,(H,17,18)/p-1 |

| MDL Number | MFCD00272572 |

| BRN | 5045861 |

The compound is known by several synonyms including:

-

4-(Benzyloxy)-3,5-dimethylbenzoic acid

-

3,5-Dimethyl-4-phenylmethoxybenzoic acid

Physical and Chemical Properties

4-Benzyloxy-3,5-dimethylbenzoic acid possesses well-characterized physical and chemical properties that influence its behavior in various environments and reactions.

Physical Properties

The following table summarizes the key physical properties of 4-Benzyloxy-3,5-dimethylbenzoic acid:

Chemical Properties

The chemical reactivity of 4-Benzyloxy-3,5-dimethylbenzoic acid is largely determined by its functional groups:

-

The carboxylic acid group (-COOH) at the 1-position behaves as a weak acid with a predicted pKa of 4.60 ± 0.10 . This functional group can participate in typical carboxylic acid reactions, including esterification, salt formation, and reduction.

-

The benzyloxy group at the 4-position introduces a lipophilic character and can undergo cleavage under certain conditions, particularly hydrogenolysis, making it a potentially useful protecting group in organic synthesis .

-

The two methyl groups at positions 3 and 5 contribute to the steric environment around the aromatic ring and increase the compound's hydrophobicity .

Synthesis and Production Methods

Several synthetic routes exist for the preparation of 4-Benzyloxy-3,5-dimethylbenzoic acid, with the most common approaches based on modification of 3,5-dimethylbenzoic acid derivatives.

Synthesis Routes

The primary methods for synthesizing 4-Benzyloxy-3,5-dimethylbenzoic acid include:

-

Benzylation of 3,5-dimethylbenzoic acid: This approach involves the introduction of a benzyloxy group to 3,5-dimethylbenzoic acid through an etherification reaction, typically using benzyl halides under basic conditions .

-

Grignard reaction of 3,5-dimethylbenzaldehyde: This method involves the formation of a Grignard reagent followed by reaction with an appropriate electrophile to introduce the necessary functional groups .

-

Oxidation of corresponding aldehydes or alcohols: Oxidation of 4-benzyloxy-3,5-dimethylbenzaldehyde or the corresponding benzyl alcohol can yield the target benzoic acid derivative .

| Classification | Details |

|---|---|

| GHS Signal Word | Warning |

| Hazard Symbols | Xn - Harmful |

| Risk Codes | R36/37/38 - Irritating to eyes, respiratory system and skin; R22 - Harmful if swallowed |

| Hazard Statements | H302 - Harmful if swallowed; H315 - Causes skin irritation; H319 - Causes serious eye irritation; H335 - May cause respiratory irritation |

| Specification | Value |

|---|---|

| Purity | ≥98% (some suppliers offer 96%) |

| Available Quantities | 1g, 5g, and bulk quantities |

| Price (April 2025) | Approximately $55.65 for 1g |

| Packaging | Various laboratory-grade containers |

| Form | Crystals or crystalline powder |

| Color | Cream to pale yellow |

Stock Solution Preparation

For laboratory use, stock solutions can be prepared according to the following table:

| Prepare stock solution | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM | 4.3655 mL | 21.8274 mL | 43.6548 mL |

| 5 mM | 0.8731 mL | 4.3655 mL | 8.731 mL |

| 10 mM | 0.4365 mL | 2.1827 mL | 4.3655 mL |

This information can assist researchers in preparing appropriate dilutions for experimental work .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume